molecular formula C18H25NO5S B2476892 Methyl 2-(4-(isobutylsulfonyl)piperidine-1-carbonyl)benzoate CAS No. 1796969-69-1

Methyl 2-(4-(isobutylsulfonyl)piperidine-1-carbonyl)benzoate

Cat. No. B2476892
CAS RN: 1796969-69-1
M. Wt: 367.46
InChI Key: PDSFKNINRKOPOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-(4-(isobutylsulfonyl)piperidine-1-carbonyl)benzoate” is a chemical compound with the molecular formula C18H25NO5S and a molecular weight of 367.46. It contains a piperidine ring, which is a common structure in many pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives are often synthesized through intra- and intermolecular reactions . These reactions can lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, a common structure in many pharmaceuticals . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Mechanism of Action

Methyl 2-(4-(isobutylsulfonyl)piperidine-1-carbonyl)benzoate does not have a specific mechanism of action as it is an intermediate in the synthesis of various biologically active compounds. However, the compounds synthesized using this compound have specific mechanisms of action depending on their structure and target.
Biochemical and Physiological Effects:
This compound does not have any specific biochemical or physiological effects as it is an intermediate in the synthesis of various biologically active compounds. However, the compounds synthesized using this compound have specific biochemical and physiological effects depending on their structure and target.

Advantages and Limitations for Lab Experiments

Methyl 2-(4-(isobutylsulfonyl)piperidine-1-carbonyl)benzoate has several advantages for lab experiments. It is a stable and easily synthesizable intermediate that can be used in the synthesis of various biologically active compounds. However, it has some limitations such as its low solubility in water and some organic solvents, which can limit its use in some experiments.

Future Directions

Methyl 2-(4-(isobutylsulfonyl)piperidine-1-carbonyl)benzoate has several potential future directions. One of the future directions is the synthesis of new biologically active compounds using this compound as an intermediate. Another future direction is the optimization of the synthesis method to improve the yield and purity of this compound. Additionally, the development of new methods for the functionalization of this compound can also be a potential future direction.

Synthesis Methods

Methyl 2-(4-(isobutylsulfonyl)piperidine-1-carbonyl)benzoate can be synthesized using various methods. One of the most commonly used methods is the reaction of N-Boc-piperidine with isobutylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methyl 2-bromo-benzoate in the presence of a palladium catalyst to yield this compound.

Scientific Research Applications

Methyl 2-(4-(isobutylsulfonyl)piperidine-1-carbonyl)benzoate has been extensively used as an intermediate in the synthesis of various biologically active compounds such as CCR5 antagonists, dopamine D4 receptor antagonists, and histone deacetylase inhibitors. It has also been used in the synthesis of various natural products such as phyllanthusmin derivatives and indole alkaloids.

properties

IUPAC Name

methyl 2-[4-(2-methylpropylsulfonyl)piperidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5S/c1-13(2)12-25(22,23)14-8-10-19(11-9-14)17(20)15-6-4-5-7-16(15)18(21)24-3/h4-7,13-14H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSFKNINRKOPOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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